molecular formula C21H24O4 B1325920 Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate CAS No. 898752-70-0

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate

Cat. No.: B1325920
CAS No.: 898752-70-0
M. Wt: 340.4 g/mol
InChI Key: DIPHSBSMUBBNIK-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate (CAS: 898752-70-0) is a synthetic ester derivative characterized by a heptanoate backbone substituted with a 3-phenoxyphenyl ketone group. Its molecular formula is C21H24O4, with a molecular weight of 346.42 g/mol. The compound is primarily utilized in pharmaceutical and chemical research as a building block or intermediate due to its structurally versatile phenyl and ester moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid.

    Reduction: 7-hydroxy-7-(3-phenoxyphenyl)heptanoate.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant physiology and weed control mechanisms.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Utilized in the formulation of herbicides and agrochemicals

Mechanism of Action

The herbicidal activity of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is primarily due to its inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts lipid biosynthesis, leading to the death of susceptible grass weeds. The molecular targets and pathways involved include the binding of the compound to the biotin carboxylase domain of ACC, thereby preventing the carboxylation of acetyl-CoA.

Comparison with Similar Compounds

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate belongs to a broader class of substituted phenyl heptanoate esters. Below is a detailed comparison with structurally and functionally related compounds:

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications/Notes Source
This compound 3-phenoxyphenyl C21H24O4 346.42 - - Pharmaceutical intermediate
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate 3-methoxyphenyl C16H22O4 302.34 - - Fine chemical synthesis; higher polarity due to methoxy group
Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate 3-trifluoromethylphenyl C16H19F3O3 316.32 - - Enhanced stability and lipophilicity for drug delivery systems
Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate 3-(pyrrolinomethyl)phenyl C20H27NO3 329.44 1.091 457.4 Potential bioactive intermediate; predicted basicity (pKa ~8.61)
Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate 4-isopropoxyphenyl C18H26O4 306.40 - - High-purity research-grade chemical (95%+)

Key Comparative Insights

Trifluoromethyl substitution (e.g., ) enhances thermal stability and lipophilicity, making such derivatives suitable for hydrophobic environments in medicinal chemistry .

Synthetic Accessibility Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is produced at ≥95% purity, indicating optimized synthetic protocols for isopropoxy derivatives . In contrast, trifluoromethyl-substituted analogs may require specialized fluorination techniques .

Functional Versatility Compounds with pyrrolinomethyl or piperidinomethyl substituents (e.g., ) exhibit basicity and hydrogen-bonding capacity, broadening their utility in drug design .

Commercial Availability The target compound is listed by suppliers like Amadis Chemical, while analogs such as ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate are marketed by CymitQuimica for custom synthesis .

Biological Activity

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20O4
  • Molecular Weight : 316.36 g/mol

The compound features a heptanoate backbone with a phenoxy group that may influence its biological interactions.

Biological Activity Overview

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antitumor properties. For instance, related compounds have shown significant reductions in tumor cell viability in various cancer models, suggesting a potential for therapeutic use in oncology .
  • Mechanisms of Action :
    • Apoptosis Induction : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells through the modulation of Bcl-2 and Bax proteins, which are critical regulators of cell death .
    • Antioxidant Effects : The presence of phenolic structures often correlates with antioxidant activity, which may protect against oxidative stress in cells .

Study on Antitumor Effects

A notable study evaluated the antitumor effects of ethyl derivatives against Ehrlich Ascites Carcinoma (EAC) in mice. The findings revealed:

  • Significant Decrease in Tumor Viability : Mice treated with ethyl derivatives exhibited a 100% decrease in tumor cell viability compared to controls.
  • Histopathological Analysis : Examination of liver and kidney tissues indicated no adverse effects from the treatment, supporting the safety profile of such compounds .

Comparative Analysis Table

Compound NameTumor Cell Viability ReductionMechanism of ActionSafety Profile
This compoundNot yet testedPotential apoptosis inductionUnknown
Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1)100%Apoptosis, antioxidant activityNo harmful effects observed

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Heptanoic Acid Derivative : Starting from heptanoic acid, various acylation methods can be employed.
  • Phenoxy Group Introduction : The phenoxy group can be introduced via nucleophilic substitution reactions involving phenol derivatives.

Properties

IUPAC Name

ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-2-24-21(23)15-8-4-7-14-20(22)17-10-9-13-19(16-17)25-18-11-5-3-6-12-18/h3,5-6,9-13,16H,2,4,7-8,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHSBSMUBBNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645597
Record name Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-70-0
Record name Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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